Neogitogenin
Description
Neogitogenin is a steroid saponin predominantly found in Trigonella foenum-graecum (fenugreek), a plant widely studied for its medicinal and nutritional properties. Structurally, it belongs to the class of steroids and steroid derivatives, characterized by a tetracyclic triterpenoid backbone modified with glycosidic side chains. The compound is identified as this compound 3-[glucosyl-(1→2)-glucosyl-(1→4)-galactoside], indicating a complex glycosylation pattern with glucose and galactose residues attached at the C-3 position of the aglycone (steroid core) . This compound is part of a broader family of fenugreek saponins, which include diosgenin, yamogenin, and tigogenin, all of which contribute to the plant’s bioactive profile .
Properties
Molecular Formula |
C27H44O4 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol |
InChI |
InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16-,17-,18+,19-,20-,21+,22+,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
FWCXELAAYFYCSR-HJXRQQMRSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of this compound and Analogous Compounds
| Compound | Aglycone Core | Glycosylation Pattern | Key Structural Differentiation |
|---|---|---|---|
| This compound | Spirostanol | 3-O-[glucosyl-(1→2)-glucosyl-(1→4)-galactoside] | Triple sugar chain at C-3 |
| Diosgenin | Spirostanol | Non-glycosylated (aglycone only) | Lacks sugar moieties; precursor for synthetic steroids |
| Tigogenin | Spirostanol | Non-glycosylated or mono-glycosylated | Often serves as a biosynthetic intermediate |
| Alliosterol 1-galactoside | Cycloartanol | 1-O-galactoside, 16-O-galactoside | Cycloartane-type aglycone with dual glycosylation |
Key Observations :
- Alliosterol derivatives (e.g., Alliosterol 1-(4′′-galactosylrhamnoside) 16-galactoside) exhibit a cycloartane-type aglycone, which is structurally distinct from this compound’s spirostanol backbone .
Quantitative and Analytical Comparison
Table 2: Relative Abundance of this compound and Related Compounds in Metabolomic Profiling
| Compound | Sample 1 | Sample 2 | Sample 3 | Sample 4 | Sample 5 | Sample 6 |
|---|---|---|---|---|---|---|
| This compound | 3.115 | 3.391 | 3.487 | 4.415 | 4.058 | 4.209 |
| Alliosterol 1-galactoside | 2.620 | 2.480 | 0.887 | 3.692 | 3.109 | 3.182 |
| 25-hydroxyvitamin D3-lactol | 0.804 | 0.788 | 0.907 | 2.660 | 2.271 | 2.387 |
Notes:
- Values represent normalized peak intensities from LC-MS metabolomic data .
- This compound shows higher abundance across all samples compared to Alliosterol and vitamin D derivatives, suggesting greater metabolic stability or biosynthetic efficiency.
Functional and Pharmacological Differences
Diosgenin: Widely studied for its anti-inflammatory and cholesterol-lowering effects. Unlike this compound, diosgenin is a precursor for industrial steroid synthesis (e.g., progesterone) due to its non-glycosylated form .
Tigogenin: Demonstrates hemolytic activity in vitro, a trait less pronounced in this compound due to its hydrophilic sugar chains .
Analytical Techniques for Differentiation
This compound and its analogs are distinguished using:
- High-Performance Liquid Chromatography (HPLC) : Separates compounds based on hydrophobicity differences caused by glycosylation .
- Mass Spectrometry (MS) : Identifies molecular weight and fragmentation patterns unique to each saponin .
- Nuclear Magnetic Resonance (NMR) : Resolves aglycone and sugar linkage configurations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
